molecular formula C15H16N4O7S2 B13057664 methyl3-{2-[N'-methyl(4-nitrophenyl)hydrazinesulfonyl]acetamido}thiophene-2-carboxylate

methyl3-{2-[N'-methyl(4-nitrophenyl)hydrazinesulfonyl]acetamido}thiophene-2-carboxylate

Cat. No.: B13057664
M. Wt: 428.4 g/mol
InChI Key: CMZFLFGBIQQMFS-UHFFFAOYSA-N
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Description

Methyl3-{2-[N’-methyl(4-nitrophenyl)hydrazinesulfonyl]acetamido}thiophene-2-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their wide range of applications in medicinal chemistry and material science due to their unique chemical properties .

Preparation Methods

The synthesis of thiophene derivatives, including methyl3-{2-[N’-methyl(4-nitrophenyl)hydrazinesulfonyl]acetamido}thiophene-2-carboxylate, typically involves heterocyclization reactions. Common synthetic routes include the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . These methods involve the condensation of various substrates under specific conditions to form the thiophene ring structure. Industrial production methods may involve large-scale reactions using these synthetic routes with optimized reaction conditions to ensure high yield and purity .

Scientific Research Applications

Thiophene derivatives, including methyl3-{2-[N’-methyl(4-nitrophenyl)hydrazinesulfonyl]acetamido}thiophene-2-carboxylate, have a wide range of scientific research applications. In chemistry, they are used as building blocks for the synthesis of more complex molecules. In biology and medicine, they are investigated for their potential therapeutic properties, including anticancer, anti-inflammatory, and antimicrobial activities . In industry, thiophene derivatives are used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) .

Mechanism of Action

The mechanism of action of methyl3-{2-[N’-methyl(4-nitrophenyl)hydrazinesulfonyl]acetamido}thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Methyl3-{2-[N’-methyl(4-nitrophenyl)hydrazinesulfonyl]acetamido}thiophene-2-carboxylate can be compared with other thiophene derivatives such as suprofen, articaine, and tioconazole. These compounds share the thiophene ring structure but differ in their functional groups and specific applications. For example, suprofen is used as a nonsteroidal anti-inflammatory drug, while articaine is used as a dental anesthetic .

Properties

Molecular Formula

C15H16N4O7S2

Molecular Weight

428.4 g/mol

IUPAC Name

methyl 3-[[2-[methylamino-(4-nitrophenyl)sulfamoyl]acetyl]amino]thiophene-2-carboxylate

InChI

InChI=1S/C15H16N4O7S2/c1-16-18(10-3-5-11(6-4-10)19(22)23)28(24,25)9-13(20)17-12-7-8-27-14(12)15(21)26-2/h3-8,16H,9H2,1-2H3,(H,17,20)

InChI Key

CMZFLFGBIQQMFS-UHFFFAOYSA-N

Canonical SMILES

CNN(C1=CC=C(C=C1)[N+](=O)[O-])S(=O)(=O)CC(=O)NC2=C(SC=C2)C(=O)OC

Origin of Product

United States

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